1-Chloro-3,4-dimethylpentane
Description
1-Chloro-3,4-dimethylpentane is a branched chloroalkane with the molecular formula C₇H₁₃Cl. Its structure consists of a pentane backbone substituted with a chlorine atom at position 1 and methyl groups at positions 3 and 4. The IUPAC name reflects its primary chloro substituent and branching pattern, which significantly influence its physicochemical properties. Purification methods, such as column chromatography (ethyl acetate/hexane) or distillation, are common for such compounds .
The steric hindrance introduced by the adjacent methyl groups at C-3 and C-4 may reduce its reactivity in substitution reactions compared to less hindered chlorides. Its estimated boiling point (~120°C) and density (~0.88 g/cm³) are higher than non-chlorinated analogs due to increased molecular weight and polarity.
Properties
Molecular Formula |
C7H15Cl |
|---|---|
Molecular Weight |
134.65 g/mol |
IUPAC Name |
1-chloro-3,4-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)7(3)4-5-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
JZIXDUBILJGMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CCCl |
Origin of Product |
United States |
Preparation Methods
1-Chloro-3,4-dimethylpentane can be synthesized through several methods, including:
Free Radical Chlorination: This method involves the chlorination of 3,4-dimethylpentane using chlorine gas under ultraviolet light.
Industrial Production: On an industrial scale, the compound can be produced by the chlorination of 3,4-dimethylpentane in the presence of a catalyst such as ferric chloride (FeCl3) to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1-Chloro-3,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution (Sn1 and Sn2): The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-) under appropriate conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-Chloro-3,4-dimethylpentane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Engineering: The compound’s reactivity makes it useful in various chemical engineering processes.
Mechanism of Action
The mechanism of action of 1-Chloro-3,4-dimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a partial positive charge on the carbon atom to which it is attached, making it susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions, where the chlorine atom is replaced or removed, leading to the formation of new compounds.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-Chloro-3,4-dimethylpentane with structurally related chlorinated and branched alkanes, based on inferred data and literature trends :
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Reactivity (SN2) |
|---|---|---|---|---|---|
| This compound | C₇H₁₃Cl | 149.64 | ~120 (est.) | ~0.88 (est.) | Moderate |
| 1-Chloropentane | C₅H₁₁Cl | 106.59 | 108 | 0.883 | High |
| 3,4-Dimethylpentane | C₇H₁₆ | 100.20 | 79 | 0.683 | N/A |
| 2-Chloro-2-methylbutane | C₅H₁₁Cl | 106.59 | 85 | 0.866 | Low (SN1 favored) |
| 2,2,4-Trimethylpentane | C₈H₁₈ | 114.23 | 99 | 0.692 | N/A |
Key Observations :
- Boiling Points: The chloro substituent increases boiling points significantly compared to non-halogenated analogs (e.g., 3,4-dimethylpentane vs. This compound). Branching reduces boiling points slightly relative to straight-chain isomers (e.g., 1-chloropentane vs. This compound) .
- Reactivity : this compound’s primary chloro group suggests SN2 reactivity, but steric hindrance from adjacent methyl groups may slow nucleophilic attack compared to 1-chloropentane. In contrast, 2-chloro-2-methylbutane (tertiary) favors SN1 mechanisms .
Industrial Relevance
While 2,2,4-trimethylpentane (isooctane, CAS 540-84-1) is a fuel additive , chlorinated alkanes like this compound may serve as intermediates in agrochemical or pharmaceutical synthesis.
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